(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid
Description
This compound is a bicyclo[2.1.0]pentane derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The bicyclo[2.1.0]pentane core introduces significant ring strain, which can influence conformational rigidity and reactivity compared to simpler cyclic or acyclic analogs .
Key structural attributes:
Properties
IUPAC Name |
(1S,3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-9-17(21)18(10-21)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,22,25)(H,23,24)/t17-,18+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCJSEAMQYPIGL-UEXGIBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic amino acid derivative that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure combined with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The IUPAC name reflects its stereochemistry and functional groups, which are crucial for its biological interactions.
Structural Formula
The biological activity of (1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group allows for selective binding, while the rigidity provided by the bicyclic structure enhances binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Protein-Ligand Interactions : Its structure allows it to act as a ligand for various protein targets, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Some investigations have indicated that it could inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, suggesting potential as an antimicrobial agent.
-
Cancer Cell Proliferation Inhibition :
- Research conducted on human cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis at concentrations of 10 µM and above. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.
-
Neuroprotective Study :
- In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels, indicating neuroprotective properties.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of (1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1S,3R)-3-(Fmoc-amino)cyclopentane-1-carboxylic acid | Fmoc group; cyclopentane core | Moderate antimicrobial activity |
| (1S,3S)-3-(Fmoc-amino)bicyclo[2.2.0]hexane-2-carboxylic acid | Fmoc group; bicyclic hexane | Limited anticancer effects |
| (1S,3R)-3-(Fmoc-amino)cyclohexane-1-carboxylic acid | Fmoc group; cyclohexane core | No significant neuroprotective effects |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action :
- Enzyme Inhibition : It can inhibit specific enzymes by mimicking substrate structures due to its rigid bicyclic structure.
- Protein-Ligand Interactions : The Fmoc group enhances binding affinity towards various receptors or proteins.
Recent studies have highlighted several biological activities associated with this compound:
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protective effects in neurodegenerative models |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models, linked to apoptosis induction in cancer cells.
Case Study 2: Neuroprotection
Research at a leading university indicated that this compound could mitigate oxidative stress-induced neuronal death in cultured neurons, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's.
Chemical Biology
This compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new materials with unique properties.
Comparison with Similar Compounds
Cyclopentane-Based Fmoc-Protected Amino Acids
Example: (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid (CAS 220497-67-6) .
- Structural Differences: Replaces the bicyclo[2.1.0]pentane with a monocyclic cyclopentane, reducing ring strain.
- Functional Impact :
- Lower conformational rigidity compared to the bicyclo analog.
- Higher synthetic accessibility due to fewer stereochemical challenges.
- Applications : Used in peptide backbone modifications to enhance metabolic stability .
Data Comparison :
| Property | Target Bicyclo Compound | Cyclopentane Analog |
|---|---|---|
| Molecular Weight | 351.40 | 351.40 |
| Ring Strain | High | Moderate |
| Synthetic Complexity | High | Moderate |
| Peptide Incorporation | Limited by strain | More flexible |
Bicyclo[3.2.0]heptane and Azetidine Derivatives
Example: (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Structural Differences : Larger bicyclo system with sulfur and nitrogen heteroatoms.
- Functional Impact :
- Enhanced antibacterial activity (e.g., β-lactamase resistance).
- Greater steric hindrance limits peptide chain flexibility.
- Applications : Antibiotic development (e.g., carbapenem analogs) .
Example : (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS 374791-02-3) .
- Structural Differences : Four-membered azetidine ring instead of bicyclo[2.1.0]pentane.
- Functional Impact :
- Higher ring strain than cyclopentane but lower than bicyclo[2.1.0]pentane.
- Improved solubility due to smaller ring size.
Linear Fmoc-Protected Amino Acids
Example: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid .
- Structural Differences : Linear side chain with an indole group.
- Functional Impact: No ring strain, enabling easier synthesis. Indole moiety enhances π-π stacking in peptide interactions.
- Applications : Solid-phase peptide synthesis (SPPS) for hydrophobic residues.
Data Comparison :
| Property | Target Bicyclo Compound | Linear Indole Analog |
|---|---|---|
| Molecular Weight | 351.40 | ~400–450 (estimated) |
| Hydrophobicity | Moderate | High |
| Synthetic Yield | Low (due to strain) | High |
Conformational Studies
The bicyclo[2.1.0]pentane scaffold imposes a fixed dihedral angle (~120°), which mimics the β-turn structures in peptides. This property is exploited in designing protease-resistant peptide therapeutics . In contrast, cyclopentane analogs allow greater rotational freedom, making them less effective at stabilizing specific secondary structures .
Q & A
Q. What are the key considerations for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The bicyclo[2.1.0]pentane core requires careful functionalization to avoid ring strain destabilization. Key steps include:
- Fmoc Protection : Use of 9-fluorenylmethoxycarbonyl (Fmoc) groups to protect the amino group under inert atmospheres (N₂/Ar) to prevent oxidation .
- Carboxylic Acid Activation : Employing coupling agents like HOBt/DIC for amide bond formation, with reaction temperatures maintained at 0–25°C to minimize side reactions .
- Purification : Reverse-phase HPLC or silica-gel chromatography is critical, as impurities from incomplete deprotection (e.g., residual Fmoc groups) can reduce purity. Solvent selection (e.g., DCM/MeOH gradients) impacts separation efficiency .
Table 1 : Common Synthesis Challenges and Mitigations
| Challenge | Mitigation | Reference |
|---|---|---|
| Ring strain in bicyclo core | Slow addition of reagents to control exothermicity | |
| Fmoc group instability | Use of anhydrous conditions and low temperatures |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the Fmoc group and carboxylic acid degradation .
- Handling : Use gloves (nitrile) and fume hoods to avoid dermal/ocular exposure. The compound may cause skin irritation (GHS Category 2) and respiratory sensitization (H315/H319/H335) .
- Decomposition Risks : Exposure to light or moisture accelerates decomposition. Monitor via TLC or NMR for free amine/carboxylic acid formation .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.1.0]pentane core influence its biological activity in peptide-based drug candidates?
- Methodological Answer : The (1S,3R,4R) configuration imposes spatial constraints that enhance receptor binding selectivity. For example:
- Molecular Dynamics (MD) Studies : Simulations show the bicyclo core restricts conformational flexibility, improving binding to protease targets (e.g., HIV-1 protease) compared to linear analogs .
- Comparative Assays : Replace the bicyclo core with cyclopentane or cyclohexane derivatives and measure IC₅₀ values. Data from similar compounds suggest a 10–100x potency increase with the bicyclo structure .
Note : Contradictions exist in literature about the role of fluorine substitution (absent in this compound) vs. bicyclo strain; validate via crystallography .
Q. What analytical strategies resolve contradictions in NMR data for this compound, particularly regarding diastereomer discrimination?
- Methodological Answer :
- ²H NMR in Chiral Solvents : Use chiral resolving agents (e.g., Pirkle’s alcohol) to split diastereotopic proton signals .
- X-ray Crystallography : Essential for absolute configuration confirmation. A 2025 study resolved ambiguities in a related bicyclo compound by comparing experimental vs. computed Raman spectra .
- Advanced Mass Spectrometry : HRMS-ESI with ion mobility separates diastereomers based on collision cross-section differences .
Q. How can researchers optimize coupling reactions involving this compound to avoid racemization during peptide synthesis?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 0–4°C using DIC/Oxyma Pure as coupling agents, which reduce racemization risk compared to HOBt .
- Monitoring Racemization : Use Marfey’s reagent to derivatize free amines post-reaction; analyze via HPLC-UV at 340 nm .
- Solid-Phase Synthesis : Immobilize the compound on Wang resin to limit solvent exposure and racemization .
Data Contradiction Analysis
Q. Why do different studies report varying yields (30–70%) for the final deprotection step, and how can this be standardized?
- Methodological Answer : Discrepancies arise from:
- Deprotection Reagents : Piperidine (20% in DMF) is standard, but residual moisture can hydrolyze the bicyclo core. Anhydrous DBU/imidazole mixtures improve reproducibility .
- Temperature Sensitivity : Higher temps (>25°C) degrade the Fmoc group; use microwave-assisted deprotection at controlled 30–40°C for consistent yields .
Table 2 : Yield Optimization Strategies
| Condition | Yield Range | Risk Factor | Reference |
|---|---|---|---|
| Piperidine (20% DMF) | 30–50% | Hydrolysis | |
| DBU/imidazole (dry) | 60–70% | Requires strict anhydrous setup |
Safety and Compliance
Q. What are the critical hazards associated with this compound, and how do they compare to similar Fmoc-protected amino acids?
- Methodological Answer :
- Acute Toxicity : Oral LD₅₀ > 300 mg/kg (Category 4), less toxic than Fmoc-Ala-OH (LD₅₀ = 150 mg/kg) due to lower solubility .
- Environmental Risks : No ecotoxicity data available; assume persistence and use carbon filtration for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
